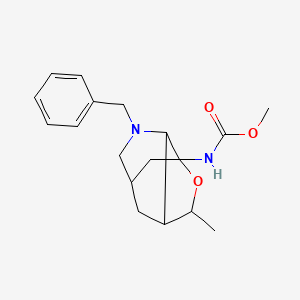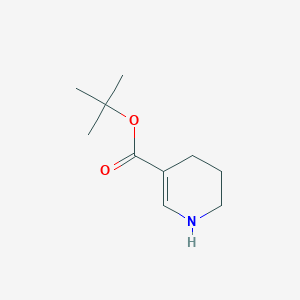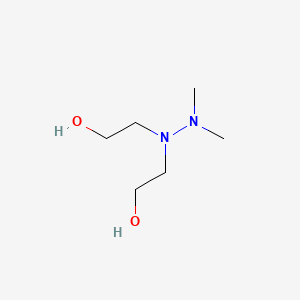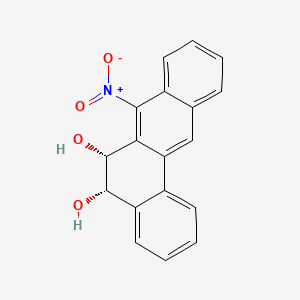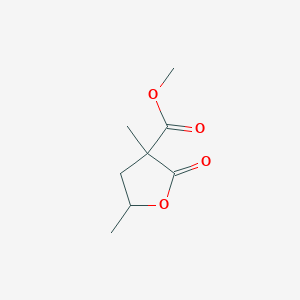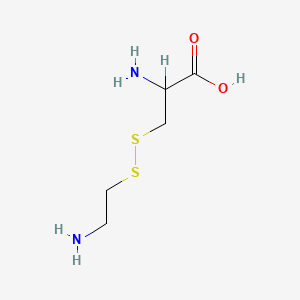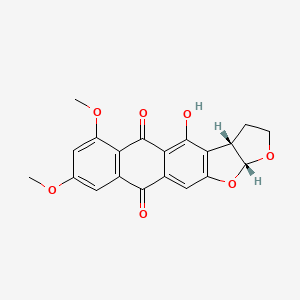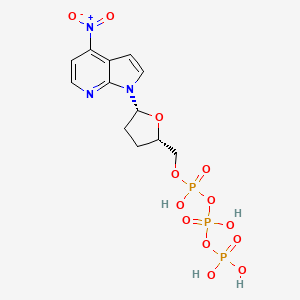
4-Methyl-3-naphthalen-1-yl-1-piperidin-1-ylpentan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation methods for NSC 180691 are not extensively documented. general methods for synthesizing similar compounds involve complex organic synthesis techniques. These methods typically include multiple steps of chemical reactions, purification processes, and specific reaction conditions to ensure the desired product’s purity and yield. Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions and advanced purification techniques to produce the compound in bulk.
Chemical Reactions Analysis
NSC 180691 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents that facilitate the reaction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
NSC 180691 has several scientific research applications, including:
Chemistry: It is used to study the mechanisms of RNA splicing and the role of small nuclear RNAs in this process.
Biology: It helps in understanding the regulation of gene expression and the formation of mature mRNAs.
Medicine: It is used in research related to genetic disorders and diseases caused by splicing defects.
Industry: It may have applications in biotechnology and pharmaceuticals, particularly in the development of therapies targeting RNA splicing mechanisms.
Mechanism of Action
NSC 180691 exerts its effects by participating in the splicing of nuclear precursor-mRNA. The compound is part of the spliceosome, a complex ribonucleoprotein composed of small nuclear RNAs and numerous proteins. The spliceosome mediates the removal of introns from mRNA precursors through two consecutive transesterification reactions. This process is crucial for the formation of functional mature mRNAs, which are necessary for protein synthesis .
Comparison with Similar Compounds
NSC 180691 can be compared with other small nuclear RNAs involved in the splicing process, such as:
- RNA, U1 small nuclear
- RNA, U2 small nuclear
- RNA, U3 small nuclear
- RNA, U4 small nuclear
- RNA, U6 small nuclear
What makes NSC 180691 unique is its specific role in the spliceosome and its involvement in the splicing of nuclear precursor-mRNA. While other small nuclear RNAs also participate in the splicing process, NSC 180691 has distinct functions and interactions within the spliceosome complex .
Properties
CAS No. |
27721-77-3 |
|---|---|
Molecular Formula |
C21H30N2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
4-methyl-3-naphthalen-1-yl-1-piperidin-1-ylpentan-3-amine |
InChI |
InChI=1S/C21H30N2/c1-17(2)21(22,13-16-23-14-6-3-7-15-23)20-12-8-10-18-9-4-5-11-19(18)20/h4-5,8-12,17H,3,6-7,13-16,22H2,1-2H3 |
InChI Key |
ABGBPWBMIFLPIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCN1CCCCC1)(C2=CC=CC3=CC=CC=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


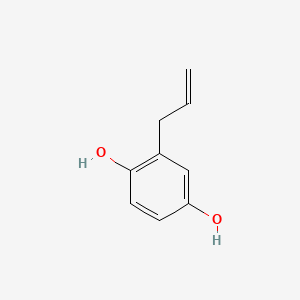
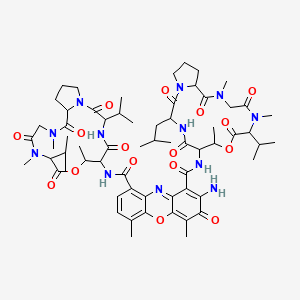
![(2S,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12805901.png)

